4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
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Overview
Description
4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a synthetic organic compound characterized by a complex structure involving a triazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine generally involves multiple steps:
Formation of the triazole ring: : This involves the cyclization of appropriate precursors under acidic or basic conditions.
Combination with the piperidine ring: : This step involves nucleophilic substitution or coupling reactions to combine the triazole intermediate with a piperidine derivative.
Industrial Production Methods: On an industrial scale, the synthesis would typically employ optimized conditions for each step, including the use of catalysts and controlling temperature and pressure to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The sulfur atom in the isopropylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the sulfonyl group to produce thiol derivatives.
Substitution: : The triazole ring and piperidine can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Hydrogen peroxide, mCPBA (meta-Chloroperoxybenzoic acid)
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: : Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Thiols, sulfides
Substitution: : Various substituted derivatives depending on the reagent used
Scientific Research Applications
The compound finds applications in multiple domains:
Chemistry: : Used as an intermediate in organic synthesis, especially in creating complex molecules.
Biology: : May serve as a probe in studying enzymatic reactions or cellular processes involving triazole and piperidine-containing molecules.
Medicine: : Potential pharmaceutical applications due to its structural resemblance to bioactive molecules.
Industry: : Utilized in the development of new materials or as a catalyst in specific reactions.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with molecular targets in biological systems:
Molecular Targets and Pathways: : Triazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds or ionic interactions, influencing biological activity.
Biological Activity: : These interactions can lead to effects such as inhibition of enzymatic activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidine
1-[(4-methoxyphenyl)sulfonyl]piperidine
4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazole
Uniqueness: The uniqueness of 4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine lies in its combined structural features: a triazole ring with an isopropylsulfanyl group, a piperidine ring, and a methoxyphenyl sulfonyl moiety. This combination provides a distinctive profile in terms of chemical reactivity and potential biological activity.
This compound stands out for its versatility in chemical reactions and its broad range of applications, making it a compound of significant interest in various fields.
Properties
IUPAC Name |
4-(4-ethyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3S2/c1-5-23-18(20-21-19(23)27-14(2)3)15-10-12-22(13-11-15)28(24,25)17-8-6-16(26-4)7-9-17/h6-9,14-15H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUDFPHGLHRBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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